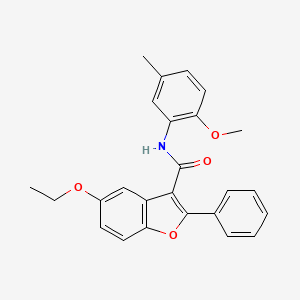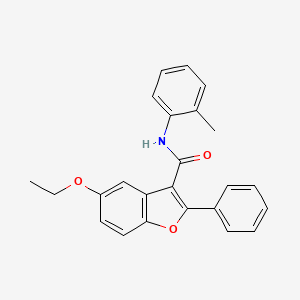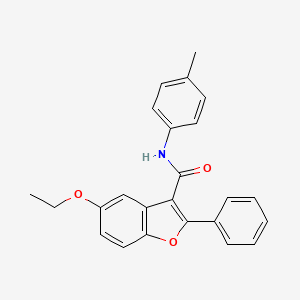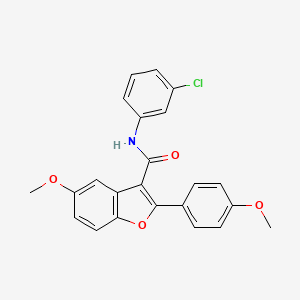
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, or MMP-4-MPC-1-BC, is a synthetic benzofuran derivative with a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMP-4-MPC-1-BC.
Mécanisme D'action
Target of Action
The primary targets of 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide are currently unknown. This compound is structurally similar to certain flavonoids , which are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the function or activity of the target, leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Flavonoids, which share structural similarities with this compound, are known to modulate various biochemical pathways, including those involved in inflammation, oxidation, and cell signaling
Avantages Et Limitations Des Expériences En Laboratoire
MMP-4-MPC-1-BC has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound, and it has a wide range of biological activity. However, it also has some limitations. It has a relatively short half-life, and its effects can be unpredictable.
Orientations Futures
MMP-4-MPC-1-BC has a wide range of potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various diseases. It could also be used in laboratory experiments to study the mechanism of action of various drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
MMP-4-MPC-1-BC is synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenylacetic acid to form the di-acid intermediate. This intermediate is then reacted with arylmagnesium bromide to form an arylmagnesium intermediate, which is then reacted with methylbenzofuran-3-carboxylate to form the desired product, MMP-4-MPC-1-BC.
Applications De Recherche Scientifique
MMP-4-MPC-1-BC has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various compounds. It has also been used in laboratory experiments to study the mechanism of action of various drugs.
Propriétés
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-4-8-17(9-5-15)25-24(26)22-20-14-19(28-3)12-13-21(20)29-23(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLVPWWZGTCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)
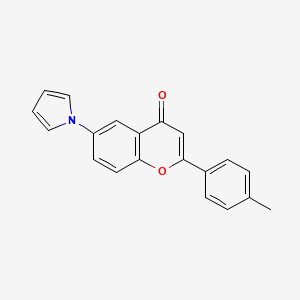
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525124.png)
